Stereochemical Identity: Verified D-Enantiomer vs. Potential for Mixed L-Enantiomer Activity
Procurement of the D-enantiomer, N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester, is justified by its defined stereochemistry, which directly impacts its biological and chemical behavior. In contrast, the L-enantiomer, N-benzoyl-L-tyrosine methyl ester (CAS 10418-01-6), is a known substrate for α-chymotrypsin, with a reported KM of 2.23 mM and a turnover number of 2.34 s⁻¹ in a 10% ethanol transesterification system [1]. The D-enantiomer is expected to show negligible or drastically different activity in this assay, a key differentiator for researchers requiring an enantiopure D-amino acid scaffold .
| Evidence Dimension | Stereochemical Purity / Chiral Discrimination |
|---|---|
| Target Compound Data | Defined D-enantiomer; expected to be inert or poorly recognized by α-chymotrypsin. |
| Comparator Or Baseline | N-benzoyl-L-tyrosine methyl ester (CAS 10418-01-6) |
| Quantified Difference | L-enantiomer is a substrate with KM = 2.23 mM and kcat = 2.34 s⁻¹ for α-chymotrypsin [1]. |
| Conditions | Bovine α-chymotrypsin, transesterification in 10% ethanol [1]. |
Why This Matters
For applications in enzymology or peptide synthesis where stereochemistry dictates function, the use of the incorrect enantiomer can lead to total assay failure or the production of diastereomeric byproducts, making enantiopure procurement essential.
- [1] Sato, M.; Sasaki, T.; Kobayashi, M.; Kise, H. (2000). Time-dependent structure and activity changes of alpha-chymotrypsin in water/alcohol mixed solvents. Biosci. Biotechnol. Biochem., 64, 2552-2558. Data aggregated by BRENDA. View Source
